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N-(4-methylphenyl)-5-nitrofuran-2-carboxamide
Overview
Description
N-(4-methylphenyl)-5-nitrofuran-2-carboxamide is an organic compound that belongs to the class of nitrofuran derivatives These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of 5-nitrofuran-2-carboxylic acid with 4-methylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be done using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitrofurans with different oxidation states.
Reduction: Formation of N-(4-methylphenyl)-5-aminofuran-2-carboxamide.
Substitution: Formation of nitrated or halogenated derivatives of the compound.
Scientific Research Applications
Synthesis and Preparation Methods
The synthesis of N-(4-methylphenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of 5-nitrofuran-2-carboxylic acid with 4-methylaniline. This reaction is facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The process usually occurs in organic solvents like dichloromethane at room temperature.
In industrial settings, continuous flow reactors and automated systems enhance the efficiency and yield of production. Purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemistry
This compound serves as a building block for synthesizing more complex organic molecules and heterocycles. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.
The compound has been investigated for its antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents. Studies have shown that it exhibits activity against various pathogenic bacteria and fungi, indicating its therapeutic potential in treating infections .
Anticancer Research
Research into the anticancer activity of this compound has revealed that it can target specific cancer cell lines effectively. The mechanism involves inducing oxidative stress within cancer cells, leading to cell death through the generation of reactive oxygen species (ROS).
Industrial Applications
In addition to its pharmaceutical potential, this compound is utilized in developing new materials with specific properties, such as polymers and coatings. Its reactivity makes it suitable for various industrial applications where tailored chemical properties are required.
Antibacterial Activity
A study focused on the antibacterial properties of nitrofurans demonstrated that compounds similar to this compound showed potent activity against strains like E. coli and Staphylococcus aureus. The research highlighted how these compounds require activation by bacterial nitroreductases for their antibacterial effects, similar to established antibiotics like nitrofurantoin .
Anticancer Research
Another study investigated the anticancer effects of nitrofuran derivatives on various cancer cell lines. Results indicated that this compound triggered significant apoptosis in targeted cells through oxidative stress mechanisms .
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-5-nitrofuran-2-carboxamide involves its interaction with cellular components. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that cause oxidative stress and damage to cellular components like DNA, proteins, and lipids. This oxidative damage can lead to cell death, making the compound effective against microbial and cancer cells. The molecular targets and pathways involved include DNA, enzymes involved in redox reactions, and signaling pathways related to oxidative stress .
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-5-aminofuran-2-carboxamide: A reduced form of the compound with an amino group instead of a nitro group.
N-(4-chlorophenyl)-5-nitrofuran-2-carboxamide: A halogenated derivative with a chlorine atom on the aromatic ring.
N-(4-nitrophenyl)-5-nitrofuran-2-carboxamide: A nitrated derivative with an additional nitro group on the aromatic ring.
Uniqueness
N-(4-methylphenyl)-5-nitrofuran-2-carboxamide is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the specific arrangement of functional groups in the compound contributes to its distinct chemical and biological properties .
Biological Activity
N-(4-methylphenyl)-5-nitrofuran-2-carboxamide is a compound belonging to the nitrofuran class, known for its diverse biological activities. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound exhibits significant antibacterial , antifungal , and anticancer properties. The presence of the 4-methylphenyl group enhances its reactivity and biological efficacy, making it a promising candidate for further research and development in medicinal chemistry.
The biological activity of this compound is primarily attributed to its nitrofuran moiety, which can undergo redox cycling. This process generates reactive oxygen species (ROS) that lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids. This oxidative damage is crucial for the compound's effectiveness against microbial and cancer cells. The specific molecular targets include:
- DNA : Direct interaction leading to strand breaks.
- Enzymes : Inhibition of redox-active enzymes.
- Signaling Pathways : Modulation of pathways related to oxidative stress responses.
Antibacterial Activity
Research indicates that this compound shows potent antibacterial effects against various strains of bacteria. The compound's activity is particularly notable against Gram-negative bacteria due to its ability to penetrate bacterial membranes effectively.
Table 1: Antibacterial Activity Against Common Pathogens
Bacterium | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 8 µg/mL |
Klebsiella pneumoniae | 16 µg/mL |
Staphylococcus aureus | 4 µg/mL |
Salmonella enterica | 32 µg/mL |
Data derived from various studies on nitrofuran derivatives .
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity. Its mechanism involves disrupting fungal cell membranes and inhibiting key metabolic pathways.
Table 2: Antifungal Activity Against Common Fungi
Fungus | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 16 µg/mL |
Aspergillus niger | 32 µg/mL |
Cryptococcus neoformans | 8 µg/mL |
Data compiled from antifungal studies on furan derivatives .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including those from lung, liver, and renal cancers.
Table 3: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
A549 (Lung) | 10.5 |
HepG2 (Liver) | 15.0 |
769-P (Kidney) | 12.0 |
IC50 values reflect the concentration required to inhibit cell growth by 50% .
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluated the efficacy of this compound against multidrug-resistant strains of E. coli. The results showed a significant reduction in bacterial load in vitro, suggesting potential for therapeutic applications in treating resistant infections .
- Anticancer Properties : Another investigation focused on the compound's effect on glioblastoma cells, revealing that it induced apoptosis through ROS generation and DNA damage pathways . This positions it as a candidate for further development in cancer therapy.
- Mechanistic Insights : Research utilizing mutant strains of bacteria highlighted the role of specific nitroreductases in activating the compound’s antibacterial effects, providing insights into its mode of action .
Properties
IUPAC Name |
N-(4-methylphenyl)-5-nitrofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-8-2-4-9(5-3-8)13-12(15)10-6-7-11(18-10)14(16)17/h2-7H,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBRMDXTPOADQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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